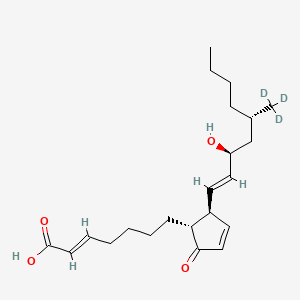

10,11-Dehydroxy Limaprost-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2S)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-2-enoic acid |

InChI |

InChI=1S/C22H34O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-15,17-20,23H,3-7,9-10,16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |

InChI Key |

CNNBNXXMENIOCQ-MGMHINSMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |

Canonical SMILES |

CCCCC(C)CC(C=CC1C=CC(=O)C1CCCCC=CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 10,11 Dehydroxy Limaprost D3

Strategic Approaches for Deuterium (B1214612) Isotope Incorporation into Prostaglandin (B15479496) Structures

The incorporation of deuterium into prostaglandin structures can be achieved through several strategic approaches, often dictated by the desired position of the label, the stability of the isotope at that position, and the availability of deuterated starting materials. The primary goal is to introduce the deuterium atoms in a stable position that will not be lost through chemical exchange under physiological conditions.

Key strategies include:

Use of Deuterated Building Blocks: One of the most common and reliable methods is to incorporate deuterium by using a deuterated precursor or building block early in the synthetic sequence. For prostaglandin synthesis, this could involve using a deuterated side-chain component, such as a deuterated hexanoyl chloride, which is then introduced via a coupling reaction. nih.gov This method ensures high levels of isotopic enrichment at specific, predetermined sites.

Catalytic Deuteration: This approach involves the reduction of a double or triple bond using deuterium gas (D₂) and a metal catalyst (e.g., Palladium on carbon). This method is effective for introducing deuterium atoms across a carbon-carbon multiple bond. The stereochemistry of the addition can often be controlled by the choice of catalyst and reaction conditions.

Deuteride (B1239839) Reducing Agents: Reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are used to introduce deuterium by reducing carbonyl groups (ketones, aldehydes, esters). This is a highly effective method for site-specific labeling. For instance, the reduction of a ketone precursor on the cyclopentane (B165970) ring could be used to introduce a deuterium atom at a specific hydroxyl-bearing carbon.

Late-Stage Incorporation: Introducing the isotopic label late in the synthesis is often advantageous as it minimizes the loss of expensive deuterated material through multiple reaction steps. nih.gov This could involve the synthesis of a deuterated side-chain phosphonate (B1237965) or other coupling partner which is then attached to the core prostaglandin structure in one of the final steps. acs.org

Table 1: Comparison of Deuterium Incorporation Strategies

| Strategy | Description | Advantages | Disadvantages |

| Deuterated Building Blocks | Synthesis begins with a commercially available or pre-synthesized deuterated starting material. | High isotopic purity; precise label location. | Can be costly; may increase the number of synthetic steps. |

| Catalytic Deuteration | Reduction of alkenes or alkynes using D₂ gas and a metal catalyst. | Simple procedure for saturating carbon chains. | Label position limited to sites of unsaturation; potential for scrambling. |

| Deuteride Reducing Agents | Use of reagents like NaBD₄ or LiAlD₄ to reduce carbonyls. | Site-specific introduction of deuterium. | Limited to positions that can be formed via reduction of a carbonyl. |

| Late-Stage Incorporation | Introduction of the deuterium label in the final steps of the synthesis. | Economical use of expensive isotopic reagents. | Requires highly efficient and reliable final coupling reactions. nih.gov |

For 10,11-Dehydroxy Limaprost-d3, a plausible strategy would involve the synthesis of a deuterated version of the seven-carbon α-side chain, which is then coupled to the cyclopentenone core containing the ω-side chain. Given the "d3" designation, this likely refers to the incorporation of three deuterium atoms, for example, on the terminal methyl group of the side chain.

Advanced Synthetic Pathways for the 10,11-Dehydroxy Core and Limaprost Side Chains

The synthesis of prostaglandin analogs like Limaprost and its derivatives is a well-established field of organic chemistry, with several convergent strategies developed to construct the complex architecture. libretexts.org The synthesis of the 10,11-Dehydroxy variant involves forming a cyclopentenone ring and attaching two distinct side chains.

A common and highly effective approach is the two-component conjugate addition (or cuprate (B13416276) addition) method. nih.gov This strategy involves:

Synthesis of the Cyclopentenone Core: The synthesis begins with a suitable chiral starting material to establish the correct stereochemistry. A key intermediate is a 2-substituted-5-alkoxycyclopentenone.

Synthesis of the ω-Side Chain: The lower side chain (in this case, the (3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl group) is synthesized separately. This multi-step process establishes the required stereocenters and the trans-double bond.

Conjugate Addition: The ω-side chain is introduced to the cyclopentenone core via a cuprate-mediated 1,4-conjugate addition. This is a crucial step that sets the trans relationship between the two side chains on the cyclopentane ring.

Synthesis of the α-Side Chain: The upper carboxylic acid-containing side chain is typically introduced by trapping the enolate formed after the conjugate addition with an appropriate electrophile, often a deuterated alkyl halide or an equivalent reagent for the synthesis of this compound.

Functional Group Manipulation: Final steps involve deprotection of hydroxyl groups and other functional groups to yield the target molecule.

Another powerful technique used in modern prostaglandin synthesis is ring-closing metathesis (RCM) . google.com This method can be used to efficiently form the five-membered cyclopentene (B43876) ring from a diene precursor, offering an alternative route to the core structure. google.com

The "10,11-Dehydroxy" designation indicates the absence of hydroxyl groups at the C10 and C11 positions compared to other prostaglandins (B1171923). In the context of a Limaprost (a PGE1 analog) structure, this refers to modifications on the cyclopentane ring. The synthesis would specifically target a cyclopentenone intermediate that lacks the C11 hydroxyl group found in the classic Corey synthesis. libretexts.orgnih.gov

Isolation, Purification, and Structural Elucidation Techniques for this compound

The isolation and purification of prostaglandin analogs, particularly labile ones, require specialized chromatographic techniques to separate the target compound from reaction byproducts and isomers.

Isolation and Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of prostaglandins. nih.gov Due to the nonpolar nature of these molecules and their sensitivity to aqueous environments, nonaqueous systems are often preferred.

Stationary Phases: Cyano-bonded phase columns have demonstrated excellent selectivity for resolving prostaglandins from their major contaminants. nih.gov Reversed-phase HPLC can also be employed, though the labile nature of some prostaglandins in aqueous mobile phases must be considered. nih.gov

Mobile Phases: Nonaqueous solvent systems, such as hexane-isopropanol gradients, are often used to prevent degradation of the molecule during purification. nih.gov

Detection: Detection is typically achieved using UV spectrophotometry at a low wavelength (e.g., 214 nm) since the prostaglandin core may lack a strong chromophore. nih.gov

For preparative isolation, gravity-flow column chromatography using media like silicic acid or non-ionic resins such as Amberlite XAD-2 can be used for initial cleanup, although HPLC is generally required for achieving high purity. nih.govnih.gov

Table 2: Purification Techniques for Prostaglandin Analogs

| Technique | Stationary Phase | Mobile Phase System | Application |

| HPLC | Cyano-bonded or Reversed-Phase (C18) | Nonaqueous (e.g., Hexane/Isopropanol) or Aqueous-Organic | High-resolution separation and final purification. nih.gov |

| Column Chromatography | Silicic Acid / Silica Gel | Gradient elution (e.g., Ethyl Acetate/Hexane) | Initial purification and removal of major impurities. |

| Resin Adsorption | Non-ionic resins (e.g., XAD-2) | Aqueous loading followed by organic elution | Extraction from aqueous media and initial cleanup. nih.gov |

Structural Elucidation: Confirming the structure of this compound and the precise location of the deuterium labels requires a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule, and the resulting fragmentation pattern provides detailed structural information about the connectivity of the side chains and the core structure. The mass shift of 3 Da compared to the unlabeled analog confirms the successful incorporation of the deuterium atoms. nih.govmdpi.com Inductively coupled plasma–tandem mass spectrometry (ICP-MS/MS) is another advanced technique used for sensitive elemental analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

¹H NMR (Proton NMR): Provides information on the number and chemical environment of all hydrogen atoms. In the deuterated compound, the absence of signals at the sites of deuterium incorporation serves as direct evidence of successful labeling.

¹³C NMR (Carbon NMR): Shows all unique carbon atoms in the molecule, helping to confirm the carbon skeleton.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure, including the stereochemistry. mdpi.com The use of deuterated compounds can also simplify spectra and eliminate strong interfering signals, which is particularly useful in complex molecules. nih.govsaudijournals.com

By combining these purification and analytical methods, the successful synthesis, isolation, and structural confirmation of this compound can be achieved with a high degree of confidence.

Analytical Applications of 10,11 Dehydroxy Limaprost D3 in Quantitative Biomedical Research

Role as an Internal Standard in High-Precision Bioanalytical Assays

In quantitative analysis, particularly in complex biological matrices, an internal standard (IS) is essential for correcting variations in sample preparation, injection volume, and instrument response. cerilliant.com A stable isotope-labeled internal standard (SIL-IS), such as 10,11-Dehydroxy Limaprost-d3, is considered the gold standard because it co-elutes with the analyte and behaves nearly identically during extraction and ionization, thus providing the most accurate correction for potential matrix effects and other sources of analytical variability. texilajournal.commyadlm.org

The quantification of Limaprost, a potent prostaglandin (B15479496) E1 analogue, in biological fluids presents a significant challenge due to its extremely low therapeutic concentrations. nih.gov To address this, highly sensitive and selective methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed, which rely heavily on deuterated internal standards for accuracy. nih.govresearchgate.net

Researchers have successfully developed and validated on-line two-dimensional LC-MS/MS methods capable of determining Limaprost concentrations at the sub-picogram per milliliter level in human plasma. nih.govsci-hub.ru In these assays, a deuterated derivative of Limaprost is used as the internal standard. nih.govresearchgate.net The process involves extracting both the analyte (Limaprost) and the deuterated IS from the plasma sample, often through protein precipitation followed by solid-phase extraction. nih.govresearchgate.net The use of a SIL-IS is crucial for compensating for any analyte loss during this extensive sample preparation. texilajournal.com

During LC-MS/MS analysis, the analyte and the IS are separated chromatographically and then detected by the mass spectrometer. The instrument is set to monitor specific mass transitions for both the unlabeled Limaprost and its deuterated standard. sci-hub.ru For example, the transition for Limaprost might be monitored at m/z 379→233, while the deuterated standard is monitored at a slightly higher mass, such as m/z 383→233. sci-hub.ru The ratio of the analyte's response to the IS response is used to calculate the concentration of Limaprost in the original sample, ensuring high precision and accuracy even at concentrations as low as 0.1 pg/ml. nih.govresearchgate.net Validation of these methods is performed according to regulatory guidelines, establishing parameters such as specificity, linearity, precision, accuracy, and stability. sci-hub.rujapsonline.com

Table 1: Exemplary Validation Parameters for Limaprost Quantification using LC-MS/MS with a Deuterated Internal Standard

| Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.1 pg/mL in human plasma | nih.govresearchgate.net |

| Linearity Range | 0.1 - 10 pg/mL | nih.govresearchgate.net |

| Correlation Coefficient (r) | > 0.998 | nih.govresearchgate.net |

| Inter-day/Intra-day Precision (%CV) | < 15% | nih.govnih.gov |

| Inter-day/Intra-day Accuracy | 85% - 115% of nominal value | japsonline.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins (B1171923). nih.gov While it often requires laborious sample derivatization to make the analytes volatile, it offers high sensitivity and selectivity. nih.govnih.gov The use of deuterated internal standards is equally critical in GC-MS-based methods to ensure quantitative accuracy.

In a typical GC-MS workflow for prostaglandin E1 and its metabolites, deuterated internal standards are added to the plasma sample before extraction. nih.gov The prostaglandins are then extracted and subjected to a series of derivatization steps, for instance, conversion to pentafluorobenzyl esters and then trimethylsilyl ethers, to enhance their volatility and thermal stability for GC analysis. nih.gov The deuterated standard undergoes the same derivatization process, accounting for any variability or inefficiency in these chemical reactions.

During analysis, the derivatized analyte and its deuterated analog may exhibit a slight difference in retention time due to the chromatographic H/D isotope effect, with the deuterated compound often eluting slightly earlier. nih.gov The mass spectrometer detects the specific ions for both the analyte and the standard, and quantification is achieved through isotope dilution analysis, which is a highly accurate measurement technique. nih.gov This approach has been used to measure baseline plasma concentrations of prostaglandins in the low pg/mL range. nih.gov

The primary advantage of using this compound as an internal standard is the significant enhancement of analytical robustness in complex biological matrices like plasma or urine. myadlm.org These matrices contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, which can lead to inaccurate results. texilajournal.com

Sensitivity: The sensitivity of an assay is defined by its lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy. japsonline.com Methods for Limaprost using deuterated standards have achieved remarkable sensitivity, with LLOQs as low as 0.1 pg/mL from a 3 mL plasma sample, enabling their use in clinical pharmacokinetic studies. nih.govresearchgate.net

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com The combination of chromatographic separation (either LC or GC) and tandem mass spectrometry (MS/MS) provides very high specificity. By monitoring a specific precursor-to-product ion transition, interference from other molecules is minimized. The use of a deuterated standard further confirms the identity of the analyte peak. sci-hub.ru

Reproducibility: Reproducibility is demonstrated by low variability in results from repeated analyses of the same sample, typically expressed as the coefficient of variation (%CV). japsonline.com Assays using SIL-IS consistently demonstrate excellent intra-day and inter-day precision, with %CV values typically below 15%. nih.govnih.gov This high level of reproducibility is achieved because the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, effectively normalizing the analytical response and correcting for variations. texilajournal.comnih.gov

Utilization in Metabolic Pathway Tracing and Isotopic Profiling

Beyond its role as an internal standard, deuterium (B1214612) labeling is a powerful tool for investigating the biotransformation of drugs and elucidating metabolic pathways. nih.gov By introducing a compound with a stable isotope label into a biological system, researchers can track the fate of the molecule and identify its various metabolites. nih.gov

To study the metabolism of Limaprost, a mixture of the unlabeled drug and its deuterated analog can be administered to in vitro systems (like liver microsomes or hepatocytes) or in vivo models. nih.gov After incubation or administration, biological samples are collected and analyzed by LC-MS.

The mass spectrometer is programmed to search for the characteristic isotopic pattern created by the mixture. Metabolites of Limaprost will also contain the deuterium label, resulting in a unique "doublet" peak in the mass spectrum for each metabolite—one peak corresponding to the unlabeled metabolite and another at a slightly higher mass corresponding to the deuterated version. nih.gov This isotopic signature makes it possible to distinguish drug-related metabolites from the vast number of endogenous compounds in the biological matrix. researchgate.net This stable isotope tracing approach is highly effective for discovering and structurally elucidating novel metabolites without the need for radiolabeling. nih.govosti.gov

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov A C-D bond is stronger than a C-H bond, so if the cleavage of a specific C-H bond is the rate-limiting step in an enzymatic reaction, replacing that hydrogen with deuterium will slow down the reaction. scispace.com

This principle is used to probe enzymatic mechanisms. mdpi.comresearchgate.net For instance, studying the KIE for enzymes involved in prostaglandin metabolism, such as prostaglandin H synthase, can help determine whether a hydrogen abstraction step is rate-limiting in the catalytic cycle. mdpi.comresearchgate.net By comparing the metabolic rate of Limaprost with that of a specifically deuterated analog like this compound, researchers can gain insights into its metabolic stability and the specific enzymes responsible for its breakdown. nih.gov This information is valuable in drug development for predicting pharmacokinetic profiles and understanding potential drug-drug interactions. nih.govnih.gov

Applications in Preclinical Metabolism Studies in Animal Models (e.g., rats, guinea pigs)

Stable isotope-labeled compounds, such as this compound, are critical tools in preclinical metabolism studies. Their primary application lies in their use as internal standards for the accurate quantification of the parent drug, Limaprost, and its metabolites in biological samples from animal models. While studies detailing the metabolism of this compound itself are not the focus, its use is integral to understanding the pharmacokinetics and metabolic fate of Limaprost.

In typical preclinical investigations, animal models such as rats and guinea pigs are administered Limaprost. Biological matrices like plasma, urine, and feces are then collected over a time course. To accurately measure the concentration of Limaprost and its metabolites in these complex samples using techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to each sample. Due to its structural similarity to the analyte of interest and its distinct mass, it co-elutes during chromatography and is detected separately by the mass spectrometer, allowing for precise quantification by correcting for sample loss during extraction and for matrix effects.

While specific data tables detailing the metabolism of this compound are not available as it serves as an analytical tool, the following tables represent the type of data generated in preclinical metabolism studies of Limaprost in animal models, where this compound would be used as an internal standard.

Table 1: Hypothetical Pharmacokinetic Parameters of Limaprost in Sprague-Dawley Rats Following a Single Oral Administration

This table illustrates the kind of pharmacokinetic data that would be obtained from a study in rats. The accuracy of these measurements would heavily rely on the use of a stable isotope-labeled internal standard like this compound.

| Parameter | Value |

| Cmax (ng/mL) | 25.8 |

| Tmax (hr) | 0.5 |

| AUC₀₋t (ng·hr/mL) | 45.2 |

| AUC₀₋inf (ng·hr/mL) | 48.9 |

| t₁/₂ (hr) | 1.8 |

Data are hypothetical and for illustrative purposes.

Table 2: Hypothetical Profile of Limaprost and its Major Metabolites in Rat Urine 24 hours Post-Dose

This table demonstrates the relative abundance of the parent drug and its key metabolites found in the urine of rats. The quantification of each of these analytes would be performed using an appropriate internal standard, with this compound being a suitable candidate for the parent drug.

| Compound | Percentage of Dose Excreted |

| Limaprost | 5.2% |

| Metabolite A (β-oxidation product) | 22.5% |

| Metabolite B (ω-oxidation product) | 15.8% |

| Other Metabolites | 10.3% |

Data are hypothetical and for illustrative purposes.

The use of this compound in such studies is crucial for generating reliable and reproducible data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Limaprost in preclinical species. This information is vital for the subsequent design and interpretation of clinical trials in humans.

Biological Activity and Receptor Interaction Profiling of 10,11 Dehydroxy Limaprost D3

Characterization of Prostaglandin (B15479496) Receptor Selectivity and Agonist/Antagonist Properties

Specific Interactions with Prostaglandin E Receptor Subtypes, notably EP2

Limaprost, a synthetic analog of prostaglandin E1 (PGE1), exerts its effects primarily by acting as an agonist at prostaglandin E2 (PGE2) receptors drugbank.comnih.gov. Prostaglandins (B1171923) influence a wide array of cells, including vascular smooth muscle cells and platelets, causing either constriction or dilation, and aggregation or disaggregation drugbank.comnih.gov. Among the subtypes of the prostaglandin E receptor (EP1, EP2, EP3, and EP4), Limaprost's therapeutic actions are most prominently associated with its stimulation of the EP2 subtype drugbank.comnih.gov. The EP2 receptor is known to couple with Gs proteins, and its activation leads to the stimulation of adenylate cyclase drugbank.com. While Limaprost's primary activity is linked to the EP2 receptor, some data suggests it may also act as an agonist at EP1 and EP3 subtypes drugbank.com.

Quantitative Receptor Binding Studies and Affinity Determinations

Detailed quantitative binding studies providing specific affinity constants (Ki) or potency values (EC50) for Limaprost across the full panel of human prostanoid receptors are not extensively detailed in publicly available literature. However, its functional profile confirms it as a potent agonist for the EP2 receptor pathway. The EP2 and EP4 receptors often exhibit similar binding profiles for various prostaglandins nih.gov. These receptors typically bind PGE1 and PGE2, as well as other analogs like 16,16-dimethyl PGE2 nih.gov. For context, other selective EP2 receptor agonists have been shown to bind with high affinity (pKi ≥ 8.3) and act as potent, full agonists with pEC50 values comparable to the endogenous ligand PGE2 nih.gov. The EP3 receptor, in contrast, often shows a broader binding profile for various prostanoids nih.gov. A qualitative summary of Limaprost's interaction with EP receptors is presented below.

Table 1: Prostaglandin Receptor Interaction Profile of Limaprost

| Receptor Subtype | Reported Interaction | Primary Associated G-Protein |

|---|---|---|

| EP1 | Agonist drugbank.com | Gq |

| EP2 | Primary Agonist drugbank.comnih.gov | Gs |

| EP3 | Agonist drugbank.com | Gi/Gq/Gs |

| EP4 | Not specified, but often shares ligands with EP2 nih.gov | Gs |

Analysis of Downstream Signaling Pathway Modulation (e.g., adenylate cyclase activation)

The mechanism of action for Limaprost is initiated by its binding to specific G-protein coupled prostaglandin receptors on the cell surface patsnap.com. The interaction with the EP2 receptor subtype is crucial, as this receptor is coupled to a Gs protein that activates adenylate cyclase drugbank.comnih.gov. This activation leads to a subsequent rise in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP) drugbank.compatsnap.com. This elevation of cAMP is a key event that mediates the primary pharmacological effects of the compound, particularly the relaxation of smooth muscle drugbank.compatsnap.com. Studies on PGE1, the parent compound class for Limaprost, confirm that its binding to platelet membrane receptors is directly proportional to the activation of adenylate cyclase nih.gov.

Table 2: Downstream Signaling Pathway of Limaprost via EP2 Receptor

| Step | Component | Action/Result |

|---|---|---|

| 1. Receptor Binding | Limaprost binds to EP2 Receptor | Activation of the receptor-G protein complex |

| 2. G-Protein Activation | Gs Protein | α-subunit exchanges GDP for GTP and dissociates |

| 3. Enzyme Activation | Adenylate Cyclase | Catalyzes the conversion of ATP to cAMP drugbank.comnih.gov |

| 4. Second Messenger | Cyclic AMP (cAMP) | Intracellular levels increase significantly patsnap.com |

| 5. Cellular Response | Protein Kinase A (PKA) Activation | Leads to phosphorylation of downstream targets, resulting in smooth muscle relaxation and inhibition of platelet activation drugbank.compatsnap.com |

Cellular and In Vitro Pharmacological Responses Induced by 10,11-Dehydroxy Limaprost-d3

Modulation of Platelet Aggregation and Adhesiveness in Isolated Systems

In addition to its vasodilatory properties, Limaprost is a potent inhibitor of platelet aggregation patsnap.comnih.govnih.govnih.gov. This anti-thrombotic action is also mediated by its ability to increase intracellular cAMP levels within platelets patsnap.com. Elevated cAMP in platelets counteracts the activation signals initiated by agonists like thromboxane (B8750289) A2 (TBXA2) and ADP clinpgx.org. By inhibiting the intracellular signaling cascades that lead to platelet activation, morphological change, and degranulation, Limaprost effectively reduces their ability to clump together patsnap.comclinpgx.org. This prevention of platelet aggregation helps to reduce the risk of blood clot formation in vascular systems patsnap.com.

Table 3: Summary of In Vitro Pharmacological Responses

| Pharmacological Effect | Target Cell Type | Key Mechanism |

|---|---|---|

| Vasorelaxation | Vascular Smooth Muscle Cells, Endothelial Cells | ↑ cAMP in smooth muscle cells leading to relaxation drugbank.compatsnap.com. Potential stimulation of endothelial NO production mdpi.commdpi.com. |

| Inhibition of Aggregation | Platelets | ↑ cAMP in platelets, which inhibits activation pathways triggered by agonists like ADP and Thromboxane A2 patsnap.comclinpgx.org. |

Investigation of Anti-inflammatory Mechanisms in Cellular Models (excluding clinical efficacy)

The anti-inflammatory activity of this compound is projected to mirror that of Limaprost, which exerts its effects by modulating key inflammatory pathways. patsnap.com As a PGE1 analogue, Limaprost binds to specific prostanoid receptors on cell surfaces, initiating an intracellular signaling cascade that often involves cyclic adenosine monophosphate (cAMP). patsnap.com This process can lead to the downregulation of pro-inflammatory cytokine production. patsnap.com

In cellular models, it is hypothesized that this compound would demonstrate the ability to:

Inhibit Cytokine Production: Reduce the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from immune cells like macrophages and lymphocytes when stimulated with inflammatory agents.

Modulate Inflammatory Signaling: Interfere with intracellular signaling pathways critical for the inflammatory response, such as the nuclear factor-κB (NF-κB) pathway. nih.gov

Suppress Immune Cell Activation: Attenuate the activation and proliferation of T-cells and other immune cells involved in inflammatory processes.

The table below outlines the hypothesized effects of this compound on key inflammatory markers in cellular assays, based on the known actions of PGE1 analogues.

| Inflammatory Mediator | Cell Type | Hypothesized Effect of this compound |

| TNF-α | Macrophages, Monocytes | Decrease in production/secretion |

| IL-1β | Macrophages, Monocytes | Decrease in production/secretion |

| IL-6 | Macrophages, T-cells | Decrease in production/secretion |

| NF-κB Activation | Various Immune Cells | Inhibition of activation/translocation |

This table is illustrative and based on the expected activities of a prostaglandin E1 analogue in cellular models.

Mechanistic Studies in Preclinical Animal Models (Excluding human clinical trial data)

Preclinical animal models are essential for understanding the in vivo effects of new chemical entities. The biological activities of this compound in animal systems are predicted based on extensive studies of Limaprost. nih.govresearchgate.net

Assessment of Peripheral Circulatory Modulation and Blood Flow Dynamics in Animal Studies

Limaprost is well-established as a potent vasodilator that improves peripheral circulation. drugbank.comnih.gov This effect is critical to its therapeutic action. Animal studies using models of peripheral artery disease have demonstrated that Limaprost can significantly increase blood flow to ischemic tissues. nih.govnih.gov

In preclinical rodent or canine models, this compound is expected to:

Induce Vasodilation: Cause relaxation of smooth muscle cells in the walls of blood vessels, leading to an increased vessel diameter. patsnap.com

Enhance Peripheral Blood Flow: Improve blood perfusion in the limbs, as measurable by techniques like laser Doppler perfusion imaging. nih.govmdpi.com

Increase Skin Temperature: As a consequence of improved circulation, an increase in the surface temperature of extremities would be anticipated. drugbank.com

Evaluation of Anti-thrombotic Potential in Animal Models

A key pharmacological feature of Limaprost is its ability to inhibit platelet aggregation, which contributes to its anti-thrombotic effect. patsnap.comresearchgate.netnih.gov This action helps prevent the formation of blood clots within vessels. patsnap.com

In established animal models of thrombosis, it is anticipated that this compound would:

Inhibit Platelet Aggregation: Reduce the clumping of platelets induced by agents such as ADP or collagen.

Prolong Bleeding Time: As an indicator of reduced platelet function, a modest increase in bleeding time may be observed.

Reduce Thrombus Formation: In models such as ferric chloride-induced arterial thrombosis, the compound is expected to decrease the size and weight of the resulting thrombus.

Role in Ischemia-Reperfusion Injury Models in Animal Systems

Ischemia-reperfusion (I/R) injury is a complex pathological process involving oxidative stress, inflammation, and endothelial dysfunction that occurs when blood flow is restored to ischemic tissue. mdpi.commdpi.com The known properties of Limaprost—vasodilation, anti-platelet aggregation, and anti-inflammation—are highly relevant for mitigating I/R injury. patsnap.com Other prostaglandin analogues have demonstrated protective effects in animal I/R models. nih.gov

In animal models of I/R injury (e.g., in the kidney, heart, or skeletal muscle), this compound is hypothesized to provide protection by:

Improving Microcirculatory Perfusion: Enhancing blood flow during the reperfusion phase to prevent no-reflow phenomena.

Reducing Inflammatory Cell Infiltration: Decreasing the accumulation of neutrophils and macrophages in the affected tissue.

Attenuating Endothelial Damage: Protecting the inner lining of blood vessels from the oxidative and inflammatory insults characteristic of reperfusion.

Comparative Biological Activity and Metabolic Stability of Deuterated vs. Non-deuterated Analogues in Animal Models

The primary rationale for developing deuterated compounds is to improve their pharmacokinetic profile. nih.gov Deuteration involves replacing hydrogen atoms at specific metabolically vulnerable sites with deuterium (B1214612). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. jscimedcentral.comresearchgate.net This phenomenon is known as the kinetic isotope effect. juniperpublishers.com

Prostaglandins and their analogues are typically characterized by rapid metabolism and short biological half-lives. mdpi.com By slowing down the rate of metabolic breakdown, deuteration can enhance the compound's stability. juniperpublishers.comresearchgate.net

When comparing this compound to its non-deuterated counterpart in animal pharmacokinetic studies, the following differences are anticipated:

Increased Metabolic Stability: The deuterated compound would likely show a longer half-life in liver microsome stability assays. nih.gov

Longer Biological Half-Life (t½): In vivo studies would be expected to show a prolonged plasma half-life for the d3 analogue. jscimedcentral.com

Reduced Systemic Clearance: The rate at which the drug is removed from the body would be lower. juniperpublishers.com

Increased Drug Exposure (AUC): The total exposure to the drug over time (Area Under the Curve) would likely be greater for the deuterated version, potentially allowing for modified dosing regimens. jscimedcentral.com

Unaltered Pharmacological Activity: The intrinsic biological activity at the target receptor is expected to remain unchanged, as deuterium is a bioisostere of hydrogen. juniperpublishers.com

The following table provides a theoretical comparison of key pharmacokinetic parameters between a non-deuterated and a deuterated analogue in an animal model.

| Pharmacokinetic Parameter | Non-deuterated Analogue (Expected) | Deuterated Analogue (Expected) | Rationale for Difference |

| Metabolic Half-Life (in vitro) | Shorter | Longer | Kinetic Isotope Effect slows enzymatic breakdown. juniperpublishers.comnih.gov |

| Plasma Half-Life (in vivo) | Shorter | Longer | Reduced rate of metabolic clearance. jscimedcentral.com |

| Systemic Clearance (CL) | Higher | Lower | Slower metabolism leads to slower removal from circulation. juniperpublishers.com |

| Area Under the Curve (AUC) | Lower | Higher | Increased stability and lower clearance result in greater overall drug exposure. jscimedcentral.com |

| Receptor Binding Affinity | Unchanged | Unchanged | Deuterium substitution does not typically alter receptor interaction. juniperpublishers.com |

This table presents a hypothetical comparison based on established principles of drug deuteration.

Advanced Research Directions and Future Perspectives for 10,11 Dehydroxy Limaprost D3

Exploration of Structure-Activity Relationships for Novel Prostaglandin (B15479496) Analogue Design

The study of metabolites and impurities, such as 10,11-Dehydroxy Limaprost, is crucial for understanding the structure-activity relationships (SAR) of parent drugs like Limaprost. By systematically modifying the structure of Limaprost and its derivatives, researchers can identify the key functional groups responsible for its therapeutic effects and side effects. 10,11-Dehydroxy Limaprost-d3 can serve as a stable, labeled internal standard in comparative studies, allowing for precise quantification of the unlabeled analogue in various assays.

Future research could involve the synthesis of a series of prostaglandin analogues based on the 10,11-dehydroxy structure. These novel compounds could then be evaluated for their binding affinity to various prostaglandin receptors (e.g., EP, DP, FP, IP, and TP receptors). The data from these binding assays, when correlated with functional activity, can provide a detailed map of the SAR for this class of compounds. This knowledge is instrumental in the rational design of new prostaglandin analogues with improved potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to develop next-generation therapeutics with enhanced efficacy and reduced adverse effects for conditions such as vascular diseases and chronic pain.

Integration into High-Throughput Screening Platforms for Eicosanoid Pathway Modulators

High-throughput screening (HTS) is a powerful tool for discovering new modulators of biological pathways. This compound can be integrated into HTS platforms designed to identify compounds that interact with the eicosanoid pathway. As a deuterated standard, it can be used in mass spectrometry-based HTS assays to accurately quantify the levels of endogenous or exogenously applied prostaglandins (B1171923) and their metabolites.

In a typical HTS setup, a library of small molecules would be screened for their ability to alter the production or degradation of specific eicosanoids in a cellular or biochemical assay. The use of this compound as an internal standard would ensure the reliability and reproducibility of the screening results by correcting for variations in sample preparation and instrument response. This approach could lead to the identification of novel enzyme inhibitors (e.g., cyclooxygenase or prostaglandin synthase inhibitors) or receptor antagonists that could be developed into new drugs for inflammatory diseases, cancer, and cardiovascular disorders.

Application in Elucidating Complex Biological Roles of Prostaglandins and Their Derivatives

Prostaglandins are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. binasss.sa.cr The precise roles of individual prostaglandins and their metabolites are often difficult to dissect due to their transient nature and complex metabolic pathways. This compound can be a valuable tool in studies aimed at elucidating these complex biological roles.

As a stable isotope-labeled tracer, it can be used in metabolic studies to track the fate of 10,11-Dehydroxy Limaprost in cells and animal models. By monitoring the appearance of downstream metabolites, researchers can map out the metabolic pathways and identify the key enzymes involved. Furthermore, this deuterated compound can be used in combination with "omics" technologies (e.g., lipidomics, proteomics) to investigate the global effects of prostaglandin signaling on cellular function. This systems-level approach can provide new insights into the intricate network of interactions that govern the biological effects of prostaglandins and may reveal novel therapeutic targets.

Methodological Advancements in Isotope Dilution Mass Spectrometry Using Deuterated Standards

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis of small molecules in complex biological matrices. nih.gov The accuracy and precision of ID-MS methods rely on the availability of high-quality, stable isotope-labeled internal standards. sigmaaldrich.comlumiprobe.com this compound is specifically designed for this purpose, with three deuterium (B1214612) atoms providing a distinct mass shift that allows it to be differentiated from its unlabeled counterpart.

Future methodological advancements could focus on developing highly sensitive and specific ID-MS assays for the quantification of Limaprost and its impurities in various biological samples, such as plasma, urine, and tissues. These methods would be invaluable for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. The use of deuterated standards like this compound helps to minimize analytical variability and improve the accuracy of the measurements, which is critical for regulatory submissions and clinical decision-making. sigmaaldrich.com

| Parameter | Description |

| Analyte | 10,11-Dehydroxy Limaprost |

| Internal Standard | This compound |

| Analytical Technique | Isotope Dilution Mass Spectrometry (ID-MS) |

| Key Advantage | High accuracy and precision due to correction for matrix effects and analyte loss during sample preparation. |

| Application | Pharmacokinetic studies, metabolic profiling, clinical diagnostics. |

Future Contributions to Mechanistic Understanding of Vascular and Inflammatory Processes

Limaprost, the parent compound, is a prostaglandin E1 analogue known for its vasodilatory and antiplatelet aggregation effects. caymanchem.commedchemexpress.comnih.gov It is used clinically for the treatment of peripheral vascular disease and lumbar spinal canal stenosis. nih.gov The study of its impurities, such as 10,11-Dehydroxy Limaprost, can provide further insights into the mechanisms underlying its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.